5-[(4-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide
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Overview
Description
5-[(4-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is an organic compound with a complex structure that includes a chlorophenyl group, a sulfamoyl group, a methoxy group, and a propylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonamide with 2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with propylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
5-[(4-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives
Uniqueness
5-[(4-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility, while the sulfamoyl group contributes to its biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-10-19-17(21)15-11-14(8-9-16(15)24-2)25(22,23)20-13-6-4-12(18)5-7-13/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNELNCLPEWQBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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